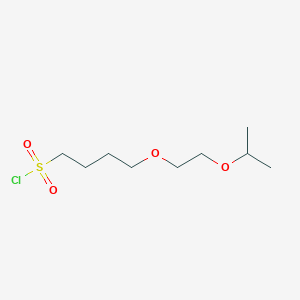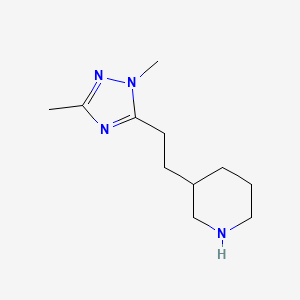
3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1,3-dimethyl-1H-1,2,4-triazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with a suitable piperidine derivative. One common method includes the alkylation of 1,3-dimethyl-1H-1,2,4-triazole with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the triazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. The triazole ring is known for its bioisosteric properties, making it a valuable component in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure is conducive to interactions with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
1,3-Dimethyl-1H-1,2,4-triazole: A simpler analog that lacks the piperidine ring.
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)ethylamine: Similar structure but with an amine group instead of a piperidine ring.
3-(2-(1H-1,2,4-Triazol-5-yl)ethyl)piperidine: Lacks the methyl groups on the triazole ring.
Uniqueness: The presence of both the piperidine and 1,3-dimethyl-1H-1,2,4-triazole moieties in 3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine provides a unique combination of properties. The piperidine ring offers flexibility and hydrophobic interactions, while the triazole ring contributes to hydrogen bonding and coordination capabilities. This combination makes the compound particularly versatile in various applications.
属性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
3-[2-(2,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-9-13-11(15(2)14-9)6-5-10-4-3-7-12-8-10/h10,12H,3-8H2,1-2H3 |
InChI 键 |
NHAUXXUDZMRFMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)CCC2CCCNC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


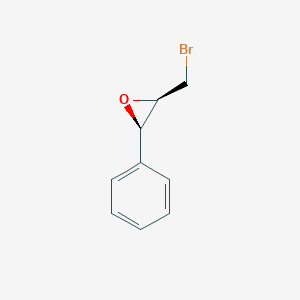
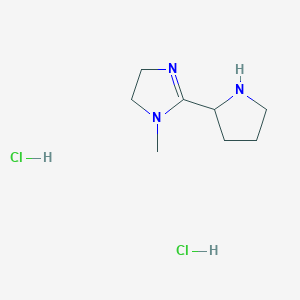

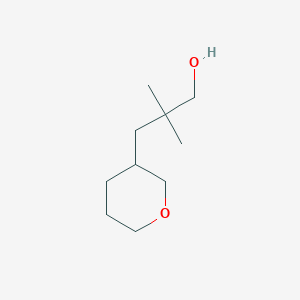
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid](/img/structure/B13624203.png)
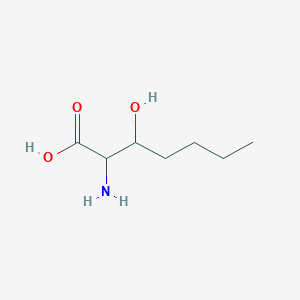
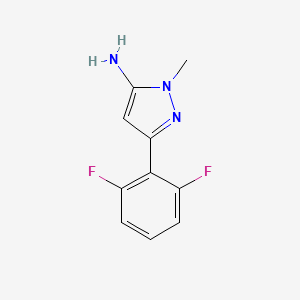
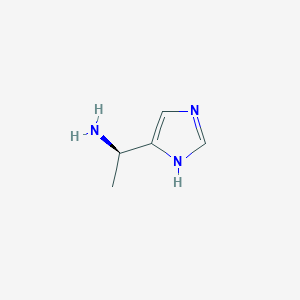
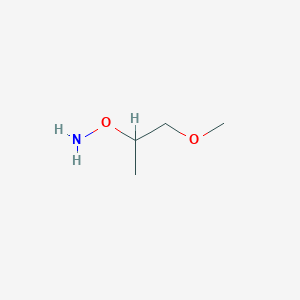
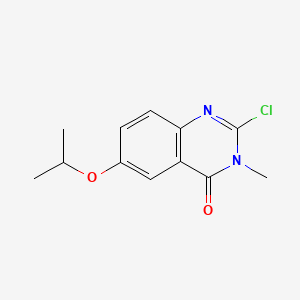


![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
